(+)-Pteryxin
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Overview
Description
(+)-Pteryxin is a naturally occurring compound found in certain plants. It belongs to the class of coumarins, which are known for their diverse biological activities. This compound has garnered interest due to its potential therapeutic properties and its role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Pteryxin typically involves the use of specific precursors and catalysts under controlled conditions. One common method includes the cyclization of appropriate precursors in the presence of a base. The reaction conditions often require precise temperature control and the use of solvents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale extraction from natural sources or synthetic production using optimized chemical processes. The industrial methods focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(+)-Pteryxin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often leading to the formation of more oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Replacement of one functional group with another, which can alter the compound’s properties.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. Conditions often involve acidic or basic environments.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Various halogenating agents and nucleophiles are employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated compounds.
Scientific Research Applications
(+)-Pteryxin has a wide range of applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.
Biology: Studied for its role in plant metabolism and its effects on various biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a natural additive in certain products.
Mechanism of Action
The mechanism of action of (+)-Pteryxin involves its interaction with specific molecular targets and pathways. It is known to modulate enzyme activity and influence cellular signaling pathways. The exact molecular targets may vary depending on the biological context, but common pathways include those involved in inflammation and cell proliferation.
Comparison with Similar Compounds
(+)-Pteryxin can be compared with other coumarins, such as scopoletin and auraptene. While these compounds share a similar core structure, this compound is unique in its specific functional groups and biological activities. This uniqueness makes it a valuable compound for targeted research and applications.
List of Similar Compounds
- Scopoletin
- Auraptene
- Umbelliferone
- Esculetin
These compounds, while similar, each have distinct properties and applications, highlighting the diversity within the coumarin family.
Properties
IUPAC Name |
(9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl) 2-methylbut-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O7/c1-6-11(2)20(24)27-18-16-14(28-21(4,5)19(18)25-12(3)22)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUZYPKZQDYMEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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